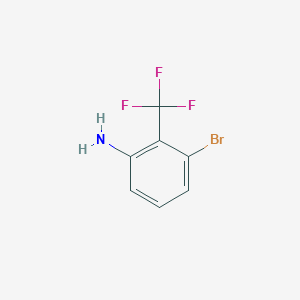

3-Bromo-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

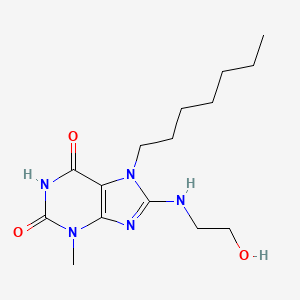

“3-Bromo-2-(trifluoromethyl)aniline” is an organic compound that belongs to the class of anilines . It has a linear formula of BrC6H3(CF3)NH2 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of “this compound” involves a series of reactions starting with 4-bromo-2-trifluro toluidine as the raw material . The process includes acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of the process is reported to be 43% .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an amine group . The molecular weight of the compound is 240.02 .

Chemical Reactions Analysis

“this compound” has been used in the trifluoromethylarylation of alkenes . This reaction involves the use of anilines and does not require additives, transition metals, photocatalysts, or an excess of reagents . The key role of hexafluoroisopropanol (HFIP) as a unique solvent in this reaction has been highlighted .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of 1.532 , a boiling point of 84-86 °C , and a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Applications in Material Science

3-Bromo-2-(trifluoromethyl)aniline has been identified as a key component in the study of potentially useful non-linear optical (NLO) materials. Revathi et al. (2017) explored the vibrational analysis of similar compounds through experimental and theoretical approaches, focusing on the effects of substituent positions and the structure's impact on vibrational spectra, revealing its significance in material science applications (Revathi et al., 2017).

Synthesis and Crystal Structures

The synthesis and crystal structure of brominated oligo(N-phenyl-m-aniline)s have been studied, highlighting a facile synthesis approach and providing insights into the redox properties of these compounds. This research offers valuable information on the structural aspects and potential applications of brominated aniline derivatives in various fields, including materials science (Ito et al., 2002).

Photocatalysis and Chemical Synthesis

Research conducted by Kong et al. (2017) demonstrates the use of this compound in the visible-light-induced fluoroalkylation of anilines, highlighting its potential in the synthesis of functional molecules through photocatalytic processes. This showcases the compound's role in facilitating the development of new synthetic methodologies (Kong et al., 2017).

Transition Metal-Free Synthesis

A novel approach for the synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been reported, offering a transition metal-free method that broadens the scope of aniline synthesis. This advancement in chemical synthesis methodology emphasizes the versatility and potential of this compound in organic synthesis (Staudt et al., 2022).

Spectroscopic Investigations

The compound's relevance extends to spectroscopic studies, where it serves as a model for understanding the effects of substituents on molecular structure and vibrations. Research in this area provides a deeper insight into the molecular properties of bromo- and trifluoromethyl-substituted anilines, contributing to the broader knowledge of chemical interactions and molecular behavior (Ramalingam et al., 2010).

Safety and Hazards

“3-Bromo-2-(trifluoromethyl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 3-Bromo-2-(trifluoromethyl)aniline may also interact with various biological targets.

Mode of Action

It’s plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which typically undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to exhibit diverse biological activities, suggesting that this compound may also influence multiple biochemical pathways .

properties

IUPAC Name |

3-bromo-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMSIHFYZSWNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244246-71-7 |

Source

|

| Record name | 3-Bromo-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

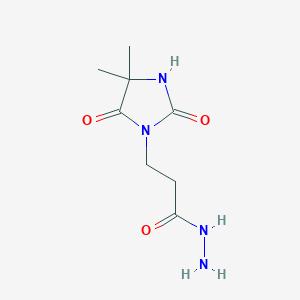

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)

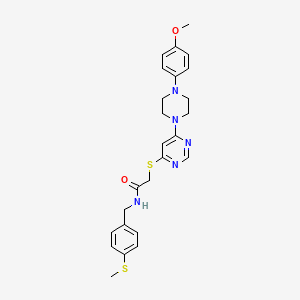

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)

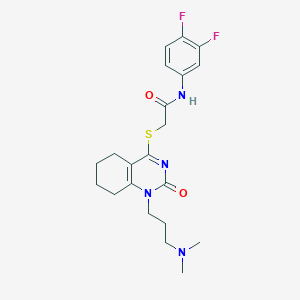

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)

![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)